2-(4-bromo-1H-pyrazol-1-yl)acetohydrazide
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Overview
Description
2-(4-Bromo-1H-pyrazol-1-yl)acetohydrazide is a chemical compound with the molecular formula C5H7BrN4O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Mechanism of Action
Mode of Action
It is suggested that the compound may interact with its targets through hydrogen bonding . The exact nature of these interactions and the resulting changes at the molecular level are subjects of ongoing research.
Result of Action
It is suggested that the compound may have some antipromastigote activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-1H-pyrazol-1-yl)acetohydrazide typically involves the reaction of 4-bromo-1H-pyrazole with ethyl chloroacetate to form ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate. This intermediate is then treated with hydrazine hydrate to yield the final product, this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-1H-pyrazol-1-yl)acetohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Condensation Reactions: The hydrazide group can react with carbonyl compounds to form hydrazones.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Condensation Reactions: Typically involve aldehydes or ketones under acidic or basic conditions.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the bromine atom.
Condensation Reactions: Hydrazones and related compounds.
Oxidation and Reduction Reactions: Oxidized or reduced forms of the original compound.
Scientific Research Applications
2-(4-Bromo-1H-pyrazol-1-yl)acetohydrazide has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: A precursor in the synthesis of 2-(4-bromo-1H-pyrazol-1-yl)acetohydrazide.
2-(4-Bromo-1H-pyrazol-1-yl)acetonitrile: Another derivative of 4-bromo-1H-pyrazole with different functional groups.
Uniqueness
This compound is unique due to its combination of a pyrazole ring with a hydrazide group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(4-bromopyrazol-1-yl)acetohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN4O/c6-4-1-8-10(2-4)3-5(11)9-7/h1-2H,3,7H2,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSGIDVQQCCAIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(=O)NN)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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